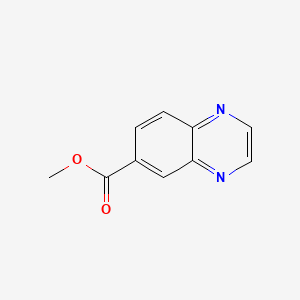
6-carboxylate de méthylquinoxaline
Vue d'ensemble
Description
Methyl quinoxaline-6-carboxylate, also known as 6-quinoxalinecarboxylic acid methyl ester, is a nitrogen-containing heterocyclic compound. It is characterized by a quinoxaline ring structure, which consists of a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Methyl quinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, tuberculosis, and malaria.
Industry: It is utilized in the production of dyes, fluorescent materials, and organic sensitizers for solar cells
Mécanisme D'action
Target of Action
Methyl quinoxaline-6-carboxylate is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit anticancer action through various mechanisms, including tyrosine kinase inhibition, c-met kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumors hypoxia .
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with numerous targets, receptors, or microorganisms .
Result of Action
Quinoxaline derivatives have been reported to have diverse therapeutic uses .
Analyse Biochimique
Biochemical Properties
Methyl quinoxaline-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in carbohydrate digestion . This inhibition can lead to a reduction in postprandial blood glucose levels, making it a potential candidate for managing hyperglycemia. Additionally, methyl quinoxaline-6-carboxylate interacts with other biomolecules, including nucleic acids, where it can cause DNA damage . These interactions highlight its potential as an antimicrobial and anticancer agent.
Cellular Effects
Methyl quinoxaline-6-carboxylate has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival. These cellular effects underscore its potential therapeutic applications in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of methyl quinoxaline-6-carboxylate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For example, its binding to α-glucosidase results in the inhibition of this enzyme’s activity, thereby reducing glucose absorption . Additionally, methyl quinoxaline-6-carboxylate can intercalate into DNA, causing structural damage and interfering with DNA replication and transcription . These molecular interactions contribute to its antimicrobial and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl quinoxaline-6-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of enzyme activity and persistent DNA damage, leading to prolonged cellular stress and apoptosis . These findings suggest that methyl quinoxaline-6-carboxylate can have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of methyl quinoxaline-6-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Methyl quinoxaline-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . These metabolic interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, methyl quinoxaline-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms determine the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
Methyl quinoxaline-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. The subcellular localization of methyl quinoxaline-6-carboxylate is critical for its role in modulating gene expression and inducing DNA damage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl quinoxaline-6-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of catalysts. For instance, the reaction of 1,2-phenylenediamine with diethyl oxalate in methanol under reflux conditions yields the desired product . Another method employs titanium silicate-1 as a catalyst, which facilitates the reaction at room temperature in methanol .
Industrial Production Methods: Industrial production of methyl quinoxaline-6-carboxylate often utilizes green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and solvent-free conditions are employed to enhance reaction efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction reactions can yield quinoxaline derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which have applications in pharmaceuticals and materials science .
Comparaison Avec Des Composés Similaires
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar to quinoxaline but with different pharmacological properties.
Phthalazine: Shares the benzopyrazine core but exhibits distinct chemical reactivity.
Uniqueness: Methyl quinoxaline-6-carboxylate is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
methyl quinoxaline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPWJISMXACHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381761 | |
| Record name | methyl quinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23088-23-5 | |
| Record name | methyl quinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-quinoxalinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
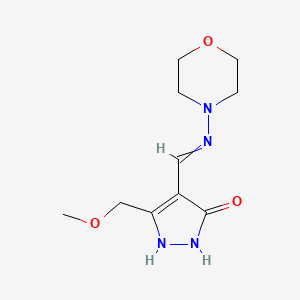
![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
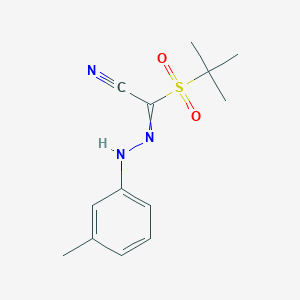
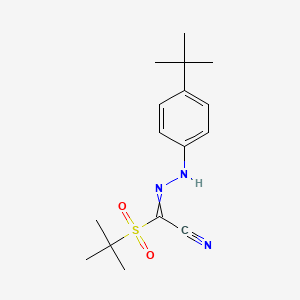


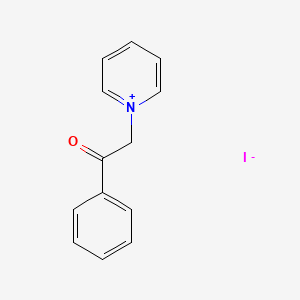
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)



